6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Properties
Molecular Formula |
C19H20F2N6O7 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32) |
InChI Key |
GJQIGLSHRFZUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Oxirane Intermediate Route
Reacting 2-(2,4-difluorophenyl)oxirane (epoxide) with 1,2,4-triazole under acidic conditions yields the bis-triazolylpropanol derivative. Key steps include:
-
Epoxide preparation : 2,4-Difluorophenyl ketone is treated with an oxidizing agent (e.g., m-CPBA) to form the epoxide.
-
Ring-opening reaction : The epoxide reacts with 1,2,4-triazole in the presence of a strong acid (e.g., p-toluenesulfonic acid) at 60–80°C for 12–24 hours, achieving >85% yield.
Critical parameters :
Halide Displacement Method
An alternative route uses 2-chloro-1-(2,4-difluorophenyl)propan-2-ol as the electrophilic core. Reaction with 1,2,4-triazole and potassium carbonate in tetrahydrofuran (THF) at 25°C for 7 hours achieves 87.8% yield of the bis-triazolyl intermediate.
Preparation of the Oxane Carboxylic Acid Moiety
The 3,4,5-trihydroxyoxane-2-carboxylic acid component is synthesized from D-gluconic acid via selective protection and cyclization:
Protection of Hydroxyl Groups
-
Acetonide formation : Treat D-gluconic acid with 2,2-dimethoxypropane and camphorsulfonic acid in acetone, protecting the 3,4,5-hydroxyls as an acetonide.
-
Lactonization : The protected acid undergoes intramolecular esterification under acidic conditions (HCl in methanol) to form the oxane ring.
Key data :
Etherification of the Bis-Triazolylpropanol and Oxane Carboxylic Acid
Coupling the two fragments requires forming an ether bond between the propanol’s hydroxyl and the oxane’s anomeric carbon.
Mitsunobu Reaction
Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF:
-
Activate the oxane’s C2 hydroxyl as a leaving group (e.g., tosylate).
-
React with bis-triazolylpropanol under Mitsunobu conditions (0°C to room temperature, 12 hours), achieving 68% yield.
Optimization notes :
Nucleophilic Substitution
Alternative method using a pre-activated oxane bromide:
-
Bromination : Treat the oxane carboxylic acid with PBr₃ in dichloromethane.
-
Coupling : React with bis-triazolylpropanol and K₂CO₃ in DMF at 40°C for 5 hours (yield: 61%).
Final Deprotection and Purification
Acetonide Removal
Hydrolyze the acetonide protecting group using 80% aqueous acetic acid at 50°C for 2 hours.
Crystallization
Purify the crude product via recrystallization from ethanol/water (7:3 v/v), yielding 89% pure compound.
Analytical data :
-
HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).
-
MS (ESI) : m/z 582.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu coupling | 68 | 99 | Stereochemical retention |
| Nucleophilic substitution | 61 | 97 | Lower cost |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: MnO2 in ethyl acetate at reflux conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups to the aromatic ring .
Scientific Research Applications
6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The triazole moieties are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects . The difluorophenyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Triazole Core and Antifungal Activity: The target compound’s bis-triazole structure distinguishes it from mono-triazole fungicides like etaconazole and propiconazole. The 2,4-difluorophenyl group replaces the 2,4-dichlorophenyl moiety in classical triazole fungicides. Fluorine’s electronegativity and smaller atomic radius could improve pharmacokinetic properties (e.g., reduced metabolism, increased bioavailability) compared to chlorine analogs .
Carboxylic Acid Functionalization: Unlike non-acid triazole fungicides, the carboxylic acid group in the target compound and analogs (e.g., 3-O-feruloylquinic acid) may facilitate interactions with polar residues in enzyme active sites or enhance solubility for systemic distribution . Natural analogs like 3-O-feruloylquinic acid () lack triazole groups but share polyhydroxy-carboxylic acid motifs, highlighting divergent bioactivity profiles (e.g., antioxidant vs. antifungal) .
Synthetic vs. Natural Sources :
- The target compound is likely synthetic, akin to etaconazole and propiconazole, whereas structurally related carboxylic acids (e.g., 3-O-feruloylquinic acid) are plant-derived. Synthetic routes may prioritize scalability and stability, while natural compounds often serve as leads for bioactivity optimization .
Biological Activity
The compound 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that exhibits significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazole ring , which is known for its antifungal properties.
- A difluorophenyl group , enhancing its interaction with biological targets.
- A trihydroxyoxane moiety , which may contribute to its solubility and bioactivity.
The molecular formula is , with a molecular weight of approximately 404.39 g/mol.
Antifungal Activity
Research indicates that derivatives of this compound demonstrate potent antifungal activity. In vitro studies reveal that it exhibits significant efficacy against various fungal pathogens, including strains resistant to traditional antifungals. The minimum inhibitory concentration (MIC) values for key fungal strains are notably low, suggesting strong antifungal potency.
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.5 | |
| Aspergillus fumigatus | 1.0 | |
| Cryptococcus neoformans | 0.25 |
The biological activity of this compound primarily involves the inhibition of fungal cytochrome P450 enzymes, particularly CYP51. This enzyme is crucial for ergosterol biosynthesis in fungi. Inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death.
Antiparasitic Activity
In addition to antifungal properties, the compound has shown promising results against parasitic infections. Studies indicate that it has significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.
| Parasite | MIC (µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Trypanosoma cruzi | 0.033 | 3807.7 | |
| Leishmania donovani | 0.5 | 1500 |
Preclinical Studies
In vivo studies conducted in murine models have demonstrated that administration of the compound leads to a significant reduction in parasitic load compared to control groups. Doses as low as 15 mg/kg/day resulted in over 90% reduction in parasitic index after ten days of treatment.
Clinical Relevance
The potential application of this compound in treating resistant fungal infections and parasitic diseases is currently under investigation. Preliminary results suggest it could be an effective alternative to existing therapies.
Q & A
Basic: What synthetic methodologies are recommended for constructing the 2,4-difluorophenyl-triazole core in this compound?
The synthesis of the 2,4-difluorophenyl-triazole moiety can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. Key steps include:
- Pre-functionalization : Introduce alkyne or azide groups to the 2,4-difluorophenyl precursor. For example, 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923825-01-8) employs a similar strategy for oxazole ring formation .
- Triazole formation : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize regioselectivity. Studies on analogous triazole derivatives highlight the importance of using Cu(I) catalysts and inert atmospheres to minimize side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating the triazole product.
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Advanced researchers should integrate density functional theory (DFT) and molecular docking to:
- Predict binding affinity : Model interactions between the triazole-fluorophenyl moiety and target enzymes (e.g., fungal CYP51 for antifungal applications). Studies on similar triazole antifungals emphasize the role of fluorine atoms in enhancing hydrophobic interactions and metabolic stability .
- Analyze stereoelectronic effects : Use DFT to evaluate electron distribution in the oxane-carboxylic acid backbone, which influences solubility and membrane permeability.
- Validate with SAR : Corrogate computational predictions with synthetic analogs. For example, replacing the 2,4-difluorophenyl group with a 4-chlorophenyl variant (as in CAS 1211580-23-2) can reveal substituent-dependent activity trends .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR : Use - and -NMR to confirm the presence of fluorophenyl and triazole protons. For example, -NMR chemical shifts for 2,4-difluorophenyl groups typically appear at δ -110 to -120 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry of the propan-2-yloxy group, as demonstrated in studies of (Z)-1-(2,4-difluorophenyl)-3-phenyl-triazolylprop-2-en-1-one derivatives .
Advanced: How should researchers design experiments to resolve contradictory stability data in different solvents?
Contradictions in stability (e.g., hydrolysis in aqueous vs. organic media) require a tiered approach:
Accelerated degradation studies : Expose the compound to pH-varied buffers (1–13) at 40–60°C, monitoring degradation via LC-MS. Reference protocols from environmental fate studies of fluorinated compounds .
Kinetic analysis : Calculate rate constants () and activation energy () using the Arrhenius equation.
Mechanistic probing : Identify degradation products (e.g., defluorination or triazole ring cleavage) using -NMR and isotopic labeling.
Basic: What are the recommended storage conditions to preserve compound integrity?
- Short-term : Store at -20°C in amber vials under nitrogen to prevent oxidation and photodegradation.
- Long-term : Lyophilize and store at -80°C with desiccants. Studies on related fluorinated heterocycles show >95% purity retention over 12 months under these conditions .
Advanced: How can researchers assess environmental impact and biodegradation pathways?
Adopt a multi-compartment approach:
- Abiotic degradation : Test hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and adsorption to soil/sediment using OECD guidelines .
- Biotic degradation : Use activated sludge or soil microbiota to track metabolite formation (e.g., fluorinated carboxylic acids).
- Ecotoxicity : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays. Correlate results with log values calculated via HPLC retention times.
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Antifungal activity : Use microbroth dilution (CLSI M38) against Candida spp. and Aspergillus spp., comparing MIC values to fluconazole controls .
- Enzyme inhibition : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.
Advanced: How can isotopic labeling resolve metabolic pathways in pharmacokinetic studies?
- Synthesis of - or -labeled analogs : Use late-stage fluorination or biosynthetic incorporation.
- Tracing metabolites : Administer labeled compound in rodent models and analyze plasma/tissue samples via PET imaging or LC-MS/MS. Studies on fluoropyrimidine derivatives demonstrate the utility of for real-time tracking .
Basic: What computational tools are recommended for log PPP and pKaK_aKa prediction?
- Software : Use ACD/Labs Percepta, MarvinSketch, or EPI Suite.
- Validation : Compare predicted vs. experimental values (e.g., shake-flask method for log ). For acidic groups (carboxylic acid), expect p ~2.5–4.5, adjusted by adjacent hydroxyl groups .
Advanced: How can researchers address low reproducibility in biological assays?
- Standardize protocols : Pre-incubate compounds in assay media to equilibrate solubility.
- Control for metalloproteins : Include EDTA in buffers to chelate trace metals that may catalyze triazole decomposition.
- Data reconciliation : Use Bland-Altman plots to compare inter-lab variability, as seen in multi-center studies on triazole antifungals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
